

# A Comparative Environmental Risk Assessment: DEHP vs. Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental and health risks associated with Di(2-ethylhexyl) phthalate (DEHP) and its common alternatives. The information is supported by experimental data to aid in the selection of safer materials in research, manufacturing, and drug development.

#### Introduction: The Plasticizer Dilemma

Plasticizers are additives that impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] Di(2-ethylhexyl) phthalate (DEHP) has been the most common plasticizer used globally.[2] However, it is not chemically bound to the polymer and can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[2][3][4] Growing concerns over its health risks, including endocrine disruption, reproductive toxicity, and carcinogenicity, have prompted regulatory actions and a shift towards alternative plasticizers. This guide evaluates the data comparing DEHP to its primary alternatives.

#### **Environmental Fate and Exposure**

A key factor in the risk assessment of a plasticizer is its potential to migrate from the host material and persist in the environment.



- DEHP: As a low molecular weight (LMW) ortho-phthalate, DEHP has a high potential to leach from plastic products.[3][5][6] It is ubiquitous in the environment, found in air, water, soil, and sediment.[2][7] While it can biodegrade under aerobic conditions, its continuous release leads to pseudo-persistence.[7][8] Anaerobic digestion, a common process in wastewater treatment, may not effectively degrade DEHP.[9]
- Alternative Plasticizers: Many alternatives are high molecular weight (HMW) compounds or have different chemical structures (e.g., terephthalates) that reduce their migration potential.
   [5][6]
  - Diisononyl Phthalate (DINP): An HMW ortho-phthalate with reduced migration compared to DEHP.[5][6]
  - Dioctyl Terephthalate (DOTP/DEHT): A para-phthalate, its spatial structure significantly hinders migration from the polymer matrix.[5][6][10] It is considered a safer alternative with lower volatility and better stability.[10][11]
  - 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH): A non-phthalate alternative with low migration potential.[1][12] Studies show it has a more favorable risk profile than DEHP.[12][13]
  - Tri-2-ethylhexyl trimellitate (TOTM): Has a higher molecular weight and is more hydrophobic than DEHP, resulting in significantly less leaching.[1]

A study using consumer exposure models predicted that alternative plasticizers result in lower air and dust concentrations compared to DEHP.[14] For example, air concentrations were reduced by as much as 95.5% with alternatives like DIDP.[14]

## **Comparative Toxicity Assessment**

Toxicological data reveals significant differences in the hazard profiles of DEHP and its alternatives. DEHP has been linked to a wide range of adverse health effects, including hepatotoxicity, nephrotoxicity, neurotoxicity, and disruption of the endocrine, reproductive, and thyroid systems.[2]

Table 1: Comparative Toxicity Data of DEHP and Alternatives



| Plasticizer | Туре          | NOAEL (No-<br>Observed-Adverse-<br>Effect Level)                          | Critical Effect(s)  |
|-------------|---------------|---|---|
| DEHP        | LMW Phthalate | 4.8 mg/kg bw/day[10]<br>[13]  | Reproductive toxicity, Endocrine disruption[12]             |
| DOTP (DEHT) | Terephthalate | 500-700 mg/kg<br>bw/day[10][13]   | Considered to have a low toxicity profile[10]               |
| DINP        | HMW Phthalate | Not specified, but higher than DEHP.[5]                                   | Lower concern than LMW phthalates.[5][6]                    |
| DINCH       | Non-Phthalate | 100 mg/kg bw/day<br>(Thyroid); 1000 mg/kg<br>bw/day (Reproductive)<br>[1] | Nephrotoxicity,<br>Increased<br>thyroid/kidney<br>weight[1] |

The data presented are compiled from various sources and should be used for comparative purposes. Specific values may vary by study.

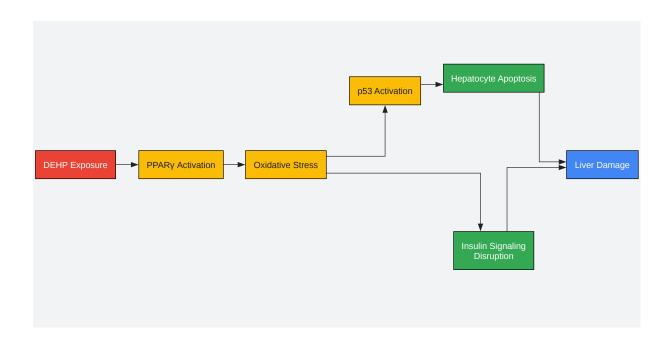
- 3.1. Endocrine and Reproductive Toxicity DEHP is a well-documented endocrine-disrupting chemical (EDC) with anti-androgenic properties.[15] Its metabolites can interfere with fetal development.[8] In contrast, alternatives like DOTP are not associated with endocrine disruption due to their different chemical structure.[16] Studies have shown that DOTP does not cause adverse effects on sexual development in animal models, unlike DEHP.[16] While data gaps exist for some alternatives, HMW phthalates and non-phthalate plasticizers generally exhibit a much lower potential for reproductive and endocrine toxicity.[5][12]
- 3.2. Hepatotoxicity and Other Organ Effects DEHP exposure is linked to liver damage, activating peroxisome proliferator-activated receptors (PPARs), which leads to oxidative stress and disrupts insulin signaling.[2] It can also cause nephrotoxicity and neurotoxicity, with studies showing it can cross the placenta and affect fetal brain development.[2][17] Alternatives like DOTP and DINCH have a significantly higher NOAEL, indicating a much lower potential for organ toxicity.[1][10] For instance, DOTP has a safety margin that is over 100 times greater than that of DEHP based on NOAEL values.[10]



#### **Mechanisms of Toxicity: Signaling Pathways**

DEHP exerts its toxic effects by interfering with multiple cellular signaling pathways.

- PPAR and Oxidative Stress: DEHP activates PPARy, leading to increased fatty acid metabolism and the production of reactive oxygen species (ROS).[2] This oxidative stress can damage DNA and activate p53-dependent apoptotic pathways in hepatocytes.[2]
- Aryl Hydrocarbon Receptor (AhR) and NF-κB: Recent studies show DEHP can disrupt gut microbiota, leading to the aberrant activation of the AhR and NF-κB signaling pathway, which in turn causes intestinal inflammation.[18]
- Thyroid and HPT Axis: DEHP disrupts the hypothalamic-pituitary-thyroid (HPT) axis by altering the transcription of genes involved in thyroid hormone synthesis and regulation.[2]
   [15] This can interfere with thyroid function and homeostasis.[15]



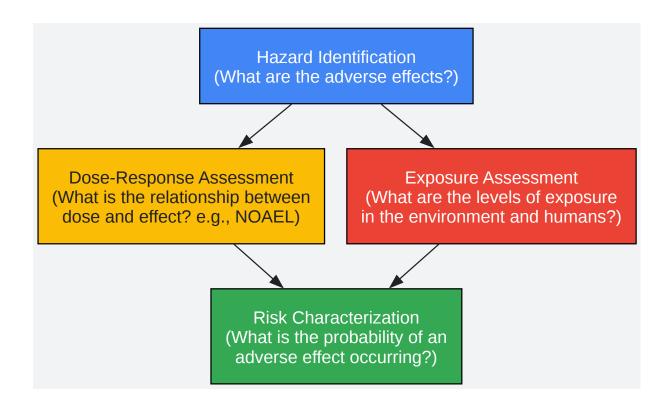


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Caption: Simplified signaling pathway of DEHP-induced liver toxicity.

## **Environmental Risk Assessment (ERA) Workflow**

The environmental risk of a plasticizer is determined by evaluating both its inherent toxicity (hazard) and the potential for exposure.[19] The process involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.[20] [21]



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Caption: Standard four-step workflow for environmental risk assessment.

Based on this framework, the lower toxicity (hazard) and reduced migration (exposure) of alternatives like DOTP and DINCH result in a significantly lower overall environmental and health risk compared to DEHP.[14]

## **Experimental Protocols**

Standardized toxicity tests are crucial for evaluating the safety of plasticizers. Methodologies are often based on guidelines from organizations like the OECD.[22]

- 6.1. Protocol: Acute Oral Toxicity (Limit Test) This protocol is a modified version of standard guidelines (e.g., OECD 401/420) to determine acute toxicity.[23]
- Objective: To assess the acute toxic effects of a single high dose of a plasticizer.
- Test System: Typically, Sprague-Dawley rats (female is often more sensitive) are used. [23]
- Procedure:
  - Animals are fasted overnight.
  - A limit dose, often 5 g/kg of body weight, of the test substance is administered orally by gavage.[23]
  - A control group receives the vehicle (e.g., corn oil) only.
  - Animals are observed closely for 14 days for clinical signs of toxicity, morbidity, and mortality.[23]
  - Body weight is recorded at regular intervals.
- Endpoint Analysis: At the end of the observation period, surviving animals are euthanized. A
  gross necropsy is performed on all animals to identify any treatment-related pathological
  changes in organs.[23]
- 6.2. Protocol: Repeated Dose 28-Day Oral Toxicity Study This protocol is based on guidelines such as OECD 407 and is used to evaluate sub-acute toxicity.



- Objective: To identify adverse effects following repeated daily exposure over 28 days and determine a No-Observed-Adverse-Effect Level (NOAEL).
- Test System: Rodents (e.g., Wistar rats), with at least 5 animals per sex per group.
- Procedure:
  - The test substance is administered orally (e.g., via gavage or in feed) daily for 28 days.
  - At least three dose levels are used, plus a concurrent control group.
  - Daily clinical observations are performed. Body weight and food consumption are measured weekly.
  - Hematology, clinical biochemistry, and urinalysis are conducted at termination.
- Endpoint Analysis: After 28 days, animals are euthanized. Organs are weighed, and a full
  histopathological examination is performed on the control and high-dose groups, with target
  organs examined in all other groups.

#### Conclusion

The evidence strongly indicates that alternative plasticizers such as DOTP and DINCH present a lower environmental and human health risk than DEHP.[12][13] Their superior safety profile is attributed to two main factors:

- Reduced Exposure: Alternatives, particularly non-phthalates and HMW phthalates, have lower migration rates from polymer matrices, leading to decreased environmental and human exposure.[5][10][14]
- Lower Hazard: Toxicological data consistently show that alternatives have significantly higher NOAELs, indicating a much lower intrinsic toxicity compared to DEHP.[10][13]

While data gaps still exist for some emerging alternatives, the transition away from DEHP to well-studied substitutes like DOTP is a scientifically supported step towards enhancing product safety and minimizing environmental impact. Continuous research and risk assessment of all plasticizers remain critical to avoid regrettable substitutions.



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- To cite this document: BenchChem. [A Comparative Environmental Risk Assessment: DEHP vs. Alternative Plasticizers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240538#environmental-risk-assessment-of-dehp-versus-other-plasticizers]

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